![molecular formula C11H10N2O4 B1437460 methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 1105189-76-1](/img/structure/B1437460.png)
methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Overview
Description
“Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 . It is used for research purposes .
Synthesis Analysis
A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis
The structure of “methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . The multiplets of the 7-1-1 and 8-I-I protons, which are characterized by the presence of two vicinal SSCCs, were differentiated by means of spectra of double resonance with 6-H .Chemical Reactions Analysis
The multiplets of the 7-1-1 and 8-I-I protons, which are characterized by the presence of two vicinal SSCCs, were differentiated by means of spectra of double resonance with 6-H .Scientific Research Applications
Chemical Modification for Enhanced Biological Properties
The chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, including the displacement of the methyl group in position 8, has been explored to optimize biological properties. This modification has been associated with increased biological activity, particularly for para-substituted derivatives. The modification is aimed at enhancing analgesic properties, with specific derivatives exceeding the effects of Piroxicam and Nabumetone in terms of specific analgesic effect. The synthesis involved the reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, highlighting a focused approach towards optimizing pain-relief potential through structural adjustments (Ukrainets et al., 2015).
Heterocyclic Scaffold for HIV-1 Integrase Inhibitors
Efficient synthesis of methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has been described as part of developing a heterocyclic scaffold for HIV-1 integrase inhibitors. This work emphasizes the versatility of the compound as a foundation for creating potent inhibitors against HIV-1, marking its significance in antiviral research. The synthesis process explores the introduction of various substituents on the pyrido-fused ring, indicating the compound's adaptability for specific therapeutic targets (Kinzel et al., 2008).
DNA Interaction Studies
The compound 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has been characterized for its crystal structure and interaction with DNA. Such studies are pivotal for understanding how these molecules interact at the molecular level with genetic material, which can be crucial for designing drugs that target DNA or RNA processes within cells. The investigation into its mode of binding with calf thymus DNA (ctDNA) suggests a groove mode of binding, offering insights into potential applications in genetic therapy or as a tool in molecular biology research (Zhang et al., 2013).
properties
IUPAC Name |
methyl 2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6-3-4-13-7(5-6)12-9(14)8(10(13)15)11(16)17-2/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEWYAMSCNPNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149788 | |
Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
CAS RN |
1105189-76-1 | |
Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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